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Compound of Interest

Compound Name: 2-Fluoro-6-iodoaniline

Cat. No.: B1333773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Fluoro-6-iodoaniline (CAS 886762-73-8). Due to the limited availability of published

experimental spectra for this specific compound, this document presents predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on

established principles and analysis of structurally similar compounds. Detailed, generalized

experimental protocols for the acquisition of such data are also provided to guide researchers

in their analytical workflows.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Fluoro-6-iodoaniline.

These values are calculated based on empirical rules, database comparisons, and

computational models. Actual experimental values may vary based on solvent, concentration,

and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for 2-Fluoro-6-
iodoaniline
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Predicted
Coupling
Constants (J)
Hz

~ 6.8 - 7.1 Triplet (t) 1H H-4
J(H-4, H-3) ≈ 8.0,

J(H-4, H-5) ≈ 8.0

~ 6.5 - 6.7
Doublet of

Doublets (dd)
1H H-5

J(H-5, H-4) ≈ 8.0,

J(H-5, H-3) ≈ 7.0

~ 6.3 - 6.5
Doublet of

Doublets (dd)
1H H-3

J(H-3, H-4) ≈ 8.0,

J(H-3, H-5) ≈ 7.0

~ 4.0 - 5.0 Broad Singlet 2H -NH₂ -

Table 2: Predicted ¹³C NMR Spectral Data for 2-Fluoro-6-
iodoaniline
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~ 150 - 155 (d, ¹J(C-F)) C-2

~ 145 - 150 C-1

~ 130 - 135 C-4

~ 120 - 125 C-5

~ 115 - 120 C-3

~ 85 - 95 C-6

Table 3: Predicted ¹⁹F NMR Spectral Data for 2-Fluoro-6-
iodoaniline
Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)
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Chemical Shift (δ) ppm Multiplicity

~ -110 to -130 Multiplet

Table 4: Predicted Characteristic IR Absorptions for 2-
Fluoro-6-iodoaniline

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium, Sharp (doublet)

N-H asymmetric and

symmetric stretching (primary

amine)

3300 - 3400 Medium, Sharp N-H stretching

1600 - 1650 Strong N-H bending (scissoring)

1550 - 1600 Strong C=C aromatic ring stretching

1450 - 1550 Medium to Strong C=C aromatic ring stretching

1250 - 1350 Strong
C-N stretching (aromatic

amine)

1100 - 1200 Strong C-F stretching

700 - 800 Strong C-H out-of-plane bending

500 - 600 Medium C-I stretching

Table 5: Predicted Mass Spectrometry Fragmentation
Data for 2-Fluoro-6-iodoaniline
Ionization Mode: Electron Ionization (EI)
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m/z Ratio Proposed Fragment Ion Neutral Loss

237 [M]⁺˙ (Molecular Ion) -

110 [M - I]⁺ I

93 [C₆H₅NH₂]⁺˙ F, I

91 [M - I - F - H]⁺ I, F, H

Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data for 2-
Fluoro-6-iodoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-10 mg of 2-Fluoro-6-iodoaniline.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in

a clean, dry vial.

If necessary, gently vortex or sonicate the vial to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette. For optimal

shimming, the sample height should be between 4 and 5 cm.

If any particulate matter is present, filter the solution through a small plug of glass wool

placed in the pipette during transfer.

2. ¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

perform automatic or manual shimming to optimize the magnetic field homogeneity.
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an

exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the

resulting spectrum. Reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

Processing: Apply a Fourier transform with an exponential window function (line broadening

of 1-2 Hz). Phase and baseline correct the spectrum and reference it to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

4. ¹⁹F NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment, typically proton-decoupled.

Spectral Width: A wide spectral range, for example, from -50 to -250 ppm.

Acquisition Time: 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation Delay: 2-5 seconds.

Number of Scans: 64-256 scans.

Processing: Process the FID similarly to ¹H NMR. Reference the spectrum to an external

standard like CFCl₃ (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Place a small amount of the solid 2-Fluoro-6-iodoaniline sample directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

2. Data Acquisition:

Instrument: FTIR spectrometer equipped with an ATR accessory.

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will

be automatically subtracted from the sample spectrum.

Sample Scan: Acquire the spectrum of the sample.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

3. Data Processing:

The instrument software will perform a Fourier transform to generate the infrared spectrum.
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Perform baseline correction and peak picking to identify the wavenumbers of the absorption

bands.

Mass Spectrometry (MS)
1. Sample Preparation and Introduction (GC-MS):

Prepare a dilute solution of 2-Fluoro-6-iodoaniline (~1 mg/mL) in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass

Spectrometer (GC-MS) system.

2. GC-MS Method:

Injector Temperature: 250 °C.

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film

thickness, 5% phenyl polysiloxane).

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2

minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10

minutes.

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

3. Mass Spectrometer Parameters (Electron Ionization - EI):

Ion Source Temperature: 230 °C.

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 400.

Detector: Electron multiplier.

4. Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1333773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the peak corresponding to 2-Fluoro-6-iodoaniline in the total ion chromatogram

(TIC).

Analyze the mass spectrum for this peak, identifying the molecular ion (M⁺˙) and the major

fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-Fluoro-6-iodoaniline.
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Caption: Workflow for the spectroscopic analysis of 2-Fluoro-6-iodoaniline.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-6-iodoaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333773#2-fluoro-6-iodoaniline-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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